molecular formula C16H26N6O2 B11063982 2,4-Di(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

2,4-Di(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11063982
M. Wt: 334.42 g/mol
InChI Key: CPGOZHFCBPXKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of morpholine and piperidine groups in the structure enhances its biological activity and makes it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE typically involves the reaction of cyanuric chloride with morpholine and piperidineThe reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency, reduce reaction time, and improve yield and purity. This method involves the use of a multimode reactor, which provides uniform heating and better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE involves the inhibition of specific enzymes by binding to their active sites. The morpholine and piperidine groups enhance the binding affinity and selectivity towards the target enzymes. This compound primarily targets enzymes involved in neurotransmitter metabolism, such as monoamine oxidase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE is unique due to the presence of both morpholine and piperidine groups, which provide enhanced biological activity and selectivity. This makes it a valuable compound for developing new therapeutic agents and industrial materials .

Properties

Molecular Formula

C16H26N6O2

Molecular Weight

334.42 g/mol

IUPAC Name

4-(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C16H26N6O2/c1-2-4-20(5-3-1)14-17-15(21-6-10-23-11-7-21)19-16(18-14)22-8-12-24-13-9-22/h1-13H2

InChI Key

CPGOZHFCBPXKLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.